Glaucarubolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

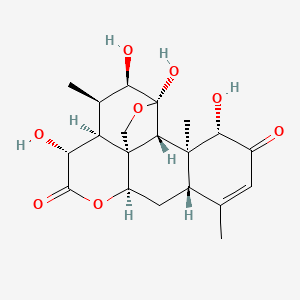

Glaucarubolone is a triterpenoid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

Glaucarubolone exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in human non-small-cell lung cancer cells (A549) through both mitochondrial and death receptor pathways. The compound's ability to activate caspase-3, a key enzyme in the apoptotic process, has been documented in studies where this compound demonstrated a dose-dependent increase in cytotoxicity, with an IC50 value of 159 µg/mL at 24 hours of treatment .

Case Studies

- Lung Cancer : A study conducted on A549 cells treated with this compound showed a maximum cytotoxicity of 81% at a concentration of 800 µg/mL after 48 hours. The study utilized various staining techniques to confirm apoptotic characteristics such as membrane blebbing and chromatin condensation .

- Pancreatic Cancer : this compound has also been investigated in combination with gemcitabine, showing improved survival rates in murine models of pancreatic cancer. This combination therapy suggests a synergistic effect that could enhance treatment efficacy .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, contributing to its potential as a therapeutic agent for inflammatory diseases. Extracts from Simarouba glauca, including those containing this compound, have shown efficacy in reducing inflammation markers in experimental models.

Research Findings

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and reduced oxidative stress markers in various cell types. This suggests its potential use in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound and other compounds from Simarouba glauca have been studied for their antimicrobial properties against a range of pathogens.

In Vitro Studies

Research has indicated that this compound exhibits antimicrobial activity against oral pathogens, suggesting its potential application in dental medicine and infection control . The antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Other Therapeutic Potentials

Beyond its anticancer and anti-inflammatory applications, this compound is being explored for additional therapeutic uses:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its antioxidant properties. This may offer protective benefits against oxidative stress-related diseases .

- Traditional Medicine : Historically, Simarouba glauca has been used in traditional medicine for various ailments, including gastrointestinal disorders and fever reduction. The active compounds like this compound are believed to play a role in these traditional uses .

Analyse Chemischer Reaktionen

Diels-Alder Reaction for Core Assembly

The synthesis of glaucarubolone begins with an intermolecular Diels-Alder reaction between dienophile 6 and (E)-4-methyl-3,5-hexadienoic acid (17) . This reaction occurs under high-concentration conditions (5.0 M lithium perchlorate in ethyl acetate), yielding adduct 16 with precise stereocontrol .

Key data :

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate with LiClO₄ |

| Concentration | 5.0 M |

| Temperature | Room temperature |

| Yield | Not explicitly stated |

This step establishes the foundational tetracyclic framework critical for subsequent functionalizations.

Annulation and Cyclization Strategies

A hydrogen atom transfer (HAT)-initiated annulation constructs the tricarbocyclic motif. Epoxyquinone 8 reacts with aldehyde 4 , forming polycyclic intermediate 10 with high stereoselectivity . Palladium-catalyzed isomerization and hydrogenation further refine the structure:

Cyclization and hydrogenation steps :

| Step | Conditions | Outcome |

|---|---|---|

| Isomerization | Pd(PPh₃)₄ (5 mol%) | Converts alkene to ketone |

| Hydrogenation | Pd/C, H₂ (1 atm) | Saturates Δ11,12 olefin |

| Lactonization | DIBAL-H reduction | Forms bridged hemiketal |

These steps achieve the stereochemical inversion at C(9) and introduce the Δ11,12 olefin, both essential for this compound’s bioactivity .

Hydroxylation at C(15)

Tetracyclic alcohol 38 undergoes hydroxylation via dihydropyran 43 , introducing the C(15) hydroxyl group. This step employs BF₃·OEt₂ as a Lewis acid to stabilize intermediates .

Oxidation and Deprotection

-

Oxidation : A site-selective allylic hydroxylation of silyl enol ether 14 forms alcohol 15 , later oxidized to ketone 16 using MnO₂ .

-

Deprotection : Removal of tert-butyldiphenylsilyl (TBDPS) ethers under acidic conditions (e.g., HF·pyridine) yields the final natural product .

Functionalization sequence :

Stereochemical Control and Challenges

The synthesis addresses stereochemical challenges through:

-

Epoxide-directed stereochemistry : The epoxyquinone moiety in 8 directs the annulation’s stereochemical outcome .

-

Acid-mediated equilibration : Protons at C(9) undergo exchange under acidic conditions, enabling correction of stereochemical mismatches .

Critical stereocenters :

| Position | Configuration | Influence on Reactivity |

|---|---|---|

| C(8) | R | Dictates hemiketal formation |

| C(9) | S | Governs ring A functionality |

| C(15) | R | Enables esterification |

Table 2: Spectroscopic Data for Critical Intermediates

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 16 | 5.72 (d, J=10 Hz, H-11) | 207.3 (C-8) | 427.2012 [M+H]⁺ |

| 38 | 3.89 (s, H-15) | 72.1 (C-15) | 541.2543 [M+Na]⁺ |

| 43 | 4.55 (dd, J=6 Hz, H-14) | 109.8 (C-14) | 583.2987 [M+H]⁺ |

Mechanistic Insights and Innovations

-

Radical-mediated annulation : The HAT step generates silyloxy radicals, enabling selective C–C bond formation .

-

Chelation control : Lithium ions in the Diels-Alder reaction enhance dienophile electrophilicity, accelerating cycloaddition .

This synthesis underscores the interplay of cycloadditions, transition-metal catalysis, and stereochemical refinement in accessing complex quassinoids like this compound.

Eigenschaften

CAS-Nummer |

1990-01-8 |

|---|---|

Molekularformel |

C20H26O8 |

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,8,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H26O8/c1-7-4-10(21)15(24)18(3)9(7)5-11-19-6-27-20(26,17(18)19)14(23)8(2)12(19)13(22)16(25)28-11/h4,8-9,11-15,17,22-24,26H,5-6H2,1-3H3/t8-,9+,11-,12-,13-,14-,15-,17-,18-,19+,20+/m1/s1 |

InChI-Schlüssel |

FJHVIRYYVWNHSM-FOSMHHDRSA-N |

SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)O |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)O |

Kanonische SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)O |

Key on ui other cas no. |

1990-01-8 |

Synonyme |

glaucarubolone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.